
1,3-Dibromopropane
Overview
Description
1,3-Dibromopropane (CAS No. 109-64-8) is a halogenated alkane with the molecular formula C₃H₆Br₂. It is a colorless to pale yellow liquid with a molecular weight of 201.89 g/mol, a boiling point of 166–168°C, a melting point of -34°C, and a density of 1.98 g/cm³ at 20°C . Its vapor pressure is 2.6 hPa at 20°C, and it exhibits high reactivity due to the presence of two bromine atoms at terminal positions.
This compound is widely used as an alkylating agent in organic synthesis, particularly in the preparation of heterocyclic compounds, surfactants, and pharmaceuticals. For example, it serves as a key intermediate in synthesizing antimicrobial agents , CO₂-responsive smart fluids , and xanthoangelol-derived membrane disruptors . However, it is highly toxic if swallowed or absorbed through the skin, with a rat oral LD₅₀ of 315 mg/kg, and poses environmental persistence due to resistance to microbial degradation .
Preparation Methods
Phase-Transfer Catalyzed Bromide Exchange
An alternative synthesis employs a phase-transfer catalyst (PTC) to facilitate bromide exchange on 1,3-dichloropropane (ClCH₂CH₂CH₂Cl). This method, reported by Loupy and Pardo (1988), achieves a 92% yield under optimized conditions .
Reaction Mechanism
The reaction involves nucleophilic substitution (SN2) at both terminal chlorine atoms of 1,3-dichloropropane. Lithium bromide (LiBr) serves as the bromide source, while Aliquat 336 (a quaternary ammonium salt) acts as the PTC, shuttling bromide ions into the organic phase:
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Ion Exchange :
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Q⁺Cl⁻ (organic phase) + LiBr (aqueous phase) → Q⁺Br⁻ + LiCl
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Substitution :
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ClCH₂CH₂CH₂Cl + 2 Q⁺Br⁻ → BrCH₂CH₂CH₂Br + 2 Q⁺Cl⁻
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The PTC enhances reaction efficiency by overcoming solubility limitations, enabling rapid bromide transfer .
Experimental Conditions and Yield
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Temperature : 98°C
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Duration : 6 hours
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Catalyst : Aliquat 336 (5–10 mol%)
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Solvent : Water-organic biphasic system
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Yield : 92% (chromatographically confirmed)
This method is notable for its high selectivity and scalability, with minimal by-product formation .
Comparative Analysis of Preparation Methods
Parameter | Free Radical Addition | Phase-Transfer Catalyzed Exchange |
---|---|---|
Starting Materials | Allyl bromide, HBr | 1,3-Dichloropropane, LiBr |
Catalyst | Peroxides/UV light | Aliquat 336 |
Temperature | Not specified | 98°C |
Reaction Time | Hours to days | 6 hours |
Yield | Moderate to high | 92% |
By-Products | Minor isomerization products | Trace LiCl |
Scalability | Industrial-scale feasible | Lab-scale optimized |
Industrial Synthesis Considerations
Large-scale production of this compound prioritizes cost-effectiveness and safety. The free radical method is favored in industrial settings due to the availability of allyl bromide and HBr. However, the exothermic nature of the reaction necessitates precise temperature control to prevent runaway conditions. In contrast, the PTC method, while efficient, involves higher costs associated with lithium bromide and catalyst recovery .
Chemical Reactions Analysis
Enzymatic Dehalogenation by DhaA
The haloalkane dehalogenase DhaA catalyzes the hydrolysis of 1,3-dibromopropane via a four-step mechanism :
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Substrate binding to the enzyme active site.
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Carbon-bromine bond cleavage , forming a covalent alkyl-enzyme intermediate.
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Hydrolysis of the intermediate to release 3-bromo-1-propanol.
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Product release , identified as the rate-limiting step under steady-state conditions.
Kinetic Parameters (pH 9.4, 30°C)
Step | Rate Constant (s⁻¹) |
---|---|
Carbon-Br cleavage (k₂) | 300 ± 60 |
Hydrolysis (k₃) | 14.8 ± 1.4 |
Product release (k₄) | 3.9 ± 0.6 |
Pre-steady-state experiments revealed a burst phase for bromide (250 s⁻¹) and 3-bromo-1-propanol (10 s⁻¹), followed by a steady-state rate of 2.8 s⁻¹ . The catalytic efficiency (kₐₜ/Kₘ) was calculated as 3.0 s⁻¹/3.7 µM, aligning with experimental values.
Mechanism :
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Homolytic C-Br bond cleavage generates a bromopropyl radical.
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Zinc-mediated coupling forms cyclopropane through a free-radical pathway.
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Sodium iodide accelerates the reaction by stabilizing intermediates.
This method improves upon the Freund reaction (using sodium metal), which often produces olefins as byproducts .
Synthetic Preparation of this compound
The compound is synthesized via free radical addition :
This reaction proceeds under heat, with allyl bromide and hydrogen bromide as precursors .
C-N Coupling Reactions
This compound serves as a bridging agent in organic synthesis, enabling the formation of C₃-linked compounds. For example, nucleophilic substitution with amines yields diamines or macrocyclic structures .
Scientific Research Applications
Organic Synthesis
1,3-Dibromopropane is primarily utilized in organic synthesis to produce C3-bridged compounds via C-N coupling reactions. This application is crucial for the development of complex organic molecules used in various chemical industries .
- Table 1: Key Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
C-N Coupling | Formation of amines from halides | C3-bridged amines |
Cyclopropanation | Synthesis of cyclopropane derivatives | Cyclopropanes |
Dehalogenation | Removal of halogen atoms | Alcohols and other functional groups |
Biochemical Studies
In biochemistry, this compound serves as a substrate for studying the specificity of haloalkane dehalogenases. These enzymes are essential for bioremediation processes, as they facilitate the breakdown of halogenated compounds .
- Case Study: Haloalkane Dehalogenases Researchers have investigated the kinetics of haloalkane dehalogenases using this compound as a substrate. The enzyme's efficiency was quantified with kinetic parameters such as and , demonstrating its potential for industrial applications in biocatalysis .
In industry, this compound is employed as a solvent for fats, waxes, and resins. It serves as an alternative to ozone-depleting solvents like chlorofluorocarbons (CFCs), aligning with environmental regulations aimed at reducing harmful emissions .
Mechanism of Action
The mechanism of action of 1,3-Dibromopropane involves its ability to undergo nucleophilic substitution reactions due to the presence of two bromine atoms. These bromine atoms are good leaving groups, making the compound reactive towards nucleophiles. In reduction reactions, the compound is reduced to cyclopropane and propylene through the catalytic action of nickel (I) salen .
Comparison with Similar Compounds
Structural and Physical Properties
The reactivity and applications of dihalogenated alkanes depend on chain length, halogen type (Br vs. Cl), and substitution pattern (1,2- vs. 1,3-). Below is a comparative analysis of 1,3-dibromopropane with structurally related compounds:
Key Observations :
- Chain Length : Increasing chain length (e.g., 1,4-dibromobutane, 1,5-dibromopentane) reduces density and boiling point but enhances lipophilicity, which influences biological activity in antimicrobial hybrids .
- Halogen Type : Bromine’s higher electronegativity and leaving-group ability make this compound more reactive than 1,3-dichloropropane in nucleophilic substitutions, as seen in dithioacetal synthesis (85% yield vs. <50% for dichloro analogs) .
- Substitution Pattern : this compound’s terminal bromines enable efficient cyclization reactions, whereas 1,2-dibromopropane is less effective in forming stable intermediates .
Biological Activity
1,3-Dibromopropane (DBP), a dihalogenated compound with the chemical formula Br(CH₂)₃Br, is known for its various biological activities and toxicological implications. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, metabolic pathways, and potential health effects based on diverse research findings.
This compound is characterized by the following physicochemical properties:
Property | Value |
---|---|
Molecular Weight | 201.89 g/mol |
Density | 1.98 g/cm³ (20 °C) |
Melting Point | -34 °C |
Boiling Point | 166 - 168 °C |
Flash Point | 54 °C |
Solubility | 1.68 g/L |
Acute Toxicity
This compound exhibits moderate acute oral toxicity with an LD50 value of approximately 315 mg/kg in rats . The compound can cause various acute effects, including:
- Decreased locomotor activity
- Prone position and ataxic gait
- Skin irritation in susceptible individuals
Chronic Toxicity
Chronic exposure to DBP has been associated with significant health risks. Studies indicate that repeated oral administration can lead to:
- Liver toxicity characterized by hypertrophy of centrilobular hepatocytes and decreased vacuolation in perilobular hepatocytes .
- Adverse effects on the male reproductive system, such as seminiferous tubular atrophy and decreased sperm count at higher doses (500 mg/kg) .
- Neurological effects including vacuolar degeneration in the thalamus and hypothalamus .
Metabolism and Biotransformation
The metabolism of this compound involves several pathways leading to various metabolites. Key findings include:
- Following oral administration in rats, approximately 38% of the administered dose was recovered in urine within 24 hours, with multiple metabolites identified .
- Major metabolites include N-acetyl-S-(3-hydroxypropyl)cysteine and other sulfur-containing compounds formed through conjugation with glutathione (GSH) .
- The compound undergoes oxidative metabolism, leading to the formation of beta-bromolactic acid and other products that are ultimately excreted as CO2 and oxalate .
Study on Newborn Rats
A study conducted on newborn rats demonstrated increased susceptibility to hepatotoxicity following oral administration of DBP. The results indicated notable liver damage even at lower doses compared to adult rats, highlighting developmental vulnerabilities .
Mutagenicity Studies
In vitro studies have shown that DBP may possess mutagenic properties. Positive results were observed in bacterial systems (e.g., Salmonella typhimurium), suggesting potential genotoxic effects under certain conditions . However, in vivo studies have generally yielded negative results, indicating a need for further investigation into its mutagenic potential.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1,3-Dibromopropane in laboratory settings, and how can reaction conditions be optimized?
- Methodological Answer : The primary synthesis route involves brominating propane via radical halogenation or catalytic substitution. Catalysts like Lewis acids (e.g., AlBr₃) enhance reaction rates and selectivity. Key parameters include temperature control (typically 25–80°C) and stoichiometric bromine ratios to minimize byproducts like 1,2-dibromopropane. Post-synthesis purification via fractional distillation (boiling point: 167–168°C) ensures high purity (>99%) .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer : Use fume hoods to prevent inhalation exposure (vapor pressure: 2.6 hPa at 20°C) and wear nitrile gloves and goggles to avoid skin/eye contact (moderate irritation risk). Spills should be contained with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels. Storage requires airtight containers in cool (2–30°C), ventilated areas away from ignition sources (flash point: 54°C) .
Q. Which analytical techniques are employed to assess the purity and structural integrity of this compound?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying purity (≥99% via GC assay). Infrared spectroscopy (IR) confirms molecular structure by identifying C-Br stretching bands (500–600 cm⁻¹). Density (1.98 g/cm³ at 20°C) and refractive index (1.499) serve as secondary validation metrics .
Advanced Research Questions
Q. How can researchers investigate the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Biodegradability studies under OECD 301D guidelines reveal low mineralization (10% in 28 days), indicating recalcitrance. Aquatic toxicity assays (e.g., LC50 for Pimephales promelas: 1.79 mg/L/96h) inform ecological risk models. Computational tools like QSAR predict soil mobility (log Kow: 2.37; Koc: 460) and bioconcentration potential (BCF: 13), guiding field studies on groundwater contamination .
Q. What experimental approaches address data gaps in the mutagenic and reproductive toxicity profiles of this compound?
- Methodological Answer : In vitro assays (e.g., Ames test) using Salmonella typhimurium strains (TA98, TA100) assess mutagenicity. Reproductive toxicity studies require OECD 414-compliant animal models (e.g., rodents), evaluating teratogenicity via embryonic exposure and histopathological analysis. Dose-response curves should align with acute oral toxicity thresholds (rat LD50: 315 mg/kg) .
Q. How do researchers resolve discrepancies in soil mobility data for this compound using computational and experimental methods?
- Methodological Answer : Conflicting Koc values (e.g., 22.5 L/kg in Florida Pahokee soil vs. 460 predicted) are reconciled via soil-specific adsorption isotherms. Batch equilibrium experiments with varying organic matter content isolate adsorption mechanisms. Molecular dynamics simulations model interactions with soil colloids, validating experimental Freundlich coefficients (Kf: 54 L/kg) .
Q. Data Contradiction Analysis
- Issue : Variability in biodegradability assessments (10% in OECD 301D vs. no data in other frameworks).
- Resolution : Cross-validate using ISO 14593 (closed bottle test) and correlate with microbial community profiling to identify degradative taxa. Adjust experimental parameters (e.g., inoculum source, pH) to reflect natural conditions .
Properties
IUPAC Name |
1,3-dibromopropane | |
---|---|---|
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InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2 | |
Source | PubChem | |
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InChI Key |
VEFLKXRACNJHOV-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CBr | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
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DSSTOX Substance ID |
DTXSID1021902 | |
Record name | 1,3-Dibromopropane | |
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Molecular Weight |
201.89 g/mol | |
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Physical Description |
Colorless liquid with a sweet odor; [HSDB] | |
Record name | 1,3-Dibromopropane | |
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Boiling Point |
167 °C | |
Record name | 1,3-DIBROMOPROPANE | |
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Flash Point |
Flash point: -34.4 °C | |
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Solubility |
1.68 g/L in water at 30 °C. Soluble in alcohol and ether, In water, 1,700 mg/L at 25 °C | |
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Density |
1.9712 g/cu cm at 15 °C | |
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Vapor Pressure |
1.36 [mmHg], 1.36 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-64-8, 286013-06-7 | |
Record name | 1,3-Dibromopropane | |
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Melting Point |
-36 °C | |
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Retrosynthesis Analysis
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